Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate
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Overview
Description
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is a chemiluminescent substrate used primarily in molecular biology for the detection of alkaline phosphatase-labeled molecules. This compound is known for its high sensitivity and rapid light emission, making it a valuable tool in various blotting techniques such as Southern, Northern, and Western blots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves multiple steps, including the formation of the spiro-adamantane-dioxetane core and subsequent chlorination and phosphorylation reactions. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, affecting its chemiluminescent properties.
Substitution: Halogen substitution reactions can modify the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxetane derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is widely used in scientific research for its chemiluminescent properties. Its applications include:
Chemistry: Used in analytical chemistry for the detection of specific molecules in complex mixtures.
Biology: Employed in molecular biology techniques such as Southern, Northern, and Western blotting for the detection of nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and integrity of products
Mechanism of Action
The mechanism of action of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves the formation of a meta-stable dioxetane phenolate anion upon enzymatic cleavage by alkaline phosphatase. This anion decomposes to emit light at a wavelength of 466 nm, which can be detected using luminescence imaging systems .
Comparison with Similar Compounds
Similar Compounds
CSPD: Another chemiluminescent substrate used for similar applications but with different emission properties.
Luminol: A widely used chemiluminescent compound in forensic science and analytical chemistry.
Lucigenin: Known for its use in detecting superoxide anions in biological systems
Uniqueness
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is unique due to its rapid and intense light emission, which allows for highly sensitive detection of target molecules. Its stability and ease of use make it a preferred choice in various research and industrial applications .
Properties
Molecular Formula |
C18H19Cl2Na2O7P |
---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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